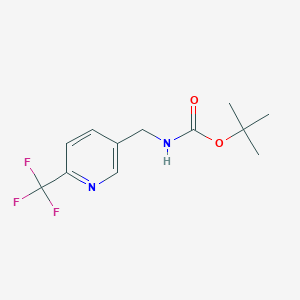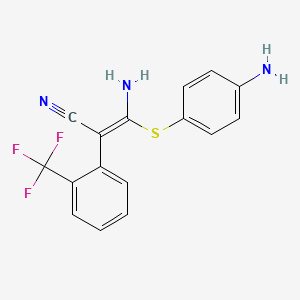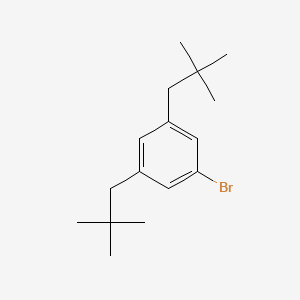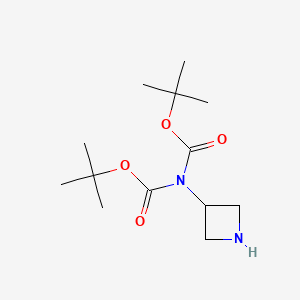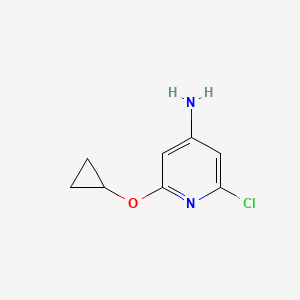
2-Chloro-6-cyclopropoxypyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-cyclopropoxypyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position, a cyclopropoxy group at the 6-position, and an amino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropoxypyridin-4-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Introduction of a chlorine atom at the desired position.
Cyclopropoxylation: Introduction of the cyclopropoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-cyclopropoxypyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-cyclopropoxypyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-cyclopropoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-aminopyridine: Similar structure but lacks the cyclopropoxy group.
6-Cyclopropoxy-4-aminopyridine: Similar structure but lacks the chlorine atom.
2-Chloro-6-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Chloro-6-cyclopropoxypyridin-4-amine is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of both the chlorine atom and the cyclopropoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-6-cyclopropyloxypyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-5(10)4-8(11-7)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11) |
InChI-Schlüssel |
CFLUOBDAGCRSCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=NC(=CC(=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









